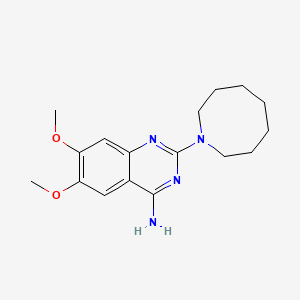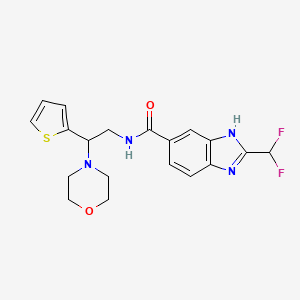
N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide, also known as NL-1, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NL-1 is a small molecule that belongs to the class of indole-2-carboxamides, which have been shown to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide is not fully understood. However, it has been suggested that N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide may exert its anti-cancer effects by inhibiting the activity of a protein known as heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of many oncogenic proteins. Inhibition of HSP90 activity leads to the degradation of these oncogenic proteins, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer activity, N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide has been shown to possess anti-inflammatory and analgesic properties. N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide has also been shown to inhibit the activity of an enzyme known as fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which has been shown to have a variety of physiological effects, including pain relief and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide has several advantages for use in lab experiments. It is a small molecule that is relatively easy to synthesize, which makes it readily available for research purposes. N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide has also been shown to possess a wide range of biological activities, which makes it a useful tool for studying various biological processes.
One limitation of N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide is its low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide has not yet been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide. One area of research could focus on understanding the mechanism of action of N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide in more detail. This could involve the identification of specific proteins that are targeted by N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide and the development of more selective inhibitors.
Another area of research could focus on the development of more soluble forms of N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide, which would make it easier to work with in certain experimental settings. Additionally, further studies could be conducted to investigate the potential therapeutic applications of N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide in vivo, including its efficacy and safety in animal models.
Conclusion:
In conclusion, N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide is a promising compound with a wide range of potential therapeutic applications. Its anti-cancer, anti-inflammatory, and analgesic properties make it a useful tool for studying various biological processes. While there are some limitations to its use in lab experiments, there are several future directions for research that could help to overcome these limitations and further our understanding of the compound's potential therapeutic applications.
Métodos De Síntesis
N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide can be synthesized using a multi-step procedure that involves the reaction of 1-methylindole-2-carboxylic acid with 4-chloro-1H-indole in the presence of a base such as potassium carbonate. The resulting product is then treated with ammonia to yield N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide. The overall yield of this synthesis method is around 25%.
Aplicaciones Científicas De Investigación
N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide has been shown to possess a variety of biological activities, which make it a promising compound for therapeutic applications. One of the most significant applications of N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide is its potential as an anti-cancer agent. N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide has been shown to inhibit the growth of several cancer cell lines, including breast, colon, and lung cancer cells. N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide achieves this by inducing apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-(1H-indol-4-yl)-1-methylindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-21-16-8-3-2-5-12(16)11-17(21)18(22)20-15-7-4-6-14-13(15)9-10-19-14/h2-11,19H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMKMYMXJFKRAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NC3=CC=CC4=C3C=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-4-yl)-1-methyl-1H-indole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-[[1-[(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]piperidin-3-yl]methyl]benzenesulfonamide](/img/structure/B7553015.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-[4-[2-(4-methylphenyl)acetyl]piperazin-1-yl]acetamide](/img/structure/B7553016.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]propanamide](/img/structure/B7553023.png)
![5-methyl-4-[[(E)-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enoyl]amino]-1H-pyrazole-3-carboxamide](/img/structure/B7553027.png)



![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[[2-(4-methylpiperazin-1-yl)phenyl]methyl]acetamide](/img/structure/B7553045.png)

![N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B7553060.png)
![1H-indazol-3-yl-[4-(2-pyridin-4-ylquinazolin-4-yl)piperazin-1-yl]methanone](/img/structure/B7553067.png)
![2,3-dichloro-N-[1-oxo-1-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)hydrazinyl]propan-2-yl]benzamide](/img/structure/B7553086.png)
![4-[3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carbonyl]-1-[(4-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B7553093.png)
![4-acetyl-3-ethyl-N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7553114.png)